molecular formula C15H22O5 B7784056 artemisinin CAS No. 497820-35-6

artemisinin

Cat. No.: B7784056
CAS No.: 497820-35-6
M. Wt: 282.33 g/mol
InChI Key: BLUAFEHZUWYNDE-UHFFFAOYSA-N
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Description

Artemisinin is a sesquiterpene lactone containing a critical endoperoxide bridge, isolated from the plant Artemisia annua L. . Discovered in 1972, it has become a cornerstone in antimalarial therapy, particularly against Plasmodium falciparum strains resistant to chloroquine . Its mechanism involves the cleavage of the endoperoxide bridge by intraparasitic iron, generating reactive oxygen species that kill malaria parasites . Beyond malaria, this compound and its derivatives (e.g., artesunate, dihydrothis compound) exhibit anticancer, antiviral, and immunomodulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of artemisinin typically involves the reduction of this compound to dihydrothis compound, followed by further chemical modifications. The reduction process can be carried out using sodium borohydride in methanol under controlled conditions . The subsequent steps involve the formation of the epoxy and dioxepino rings through intramolecular cyclization reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Reaction with Haemoglobin-Bound Haem

Artemisinin reacts preferentially with protein-bound haem in haemoglobin (Hb) rather than free haem :

  • Kinetics : Hb (2.5 mg, 0.152 µmol haem) reacts with this compound (1.9 µmol) in acetonitrile/phosphate buffer (pH 7), showing biphasic Soret band shifts (401 → 407 → 413 nm) .

  • Products : Forms mono- (HA) and di-alkylated (HAA) haem adducts via covalent modification :

    AdductYield (%)Inhibition of Haemozoin Synthesis
    HA24Moderate
    HAA52Strong (>90%)
  • Mechanism : Haem iron reduces the endoperoxide, generating carbon-centered radicals that alkylate haem porphyrin .

Haem vs. Free Ferrous Iron Activation

This compound activation depends predominantly on haem rather than free Fe²⁺ :

ParameterHaem-Dependent ActivationFree Fe²⁺ Activation
Binding to Plasmodium124 covalent protein targets No detectable binding
IC₅₀ ModulationALLN (protease inhibitor) ↑ IC₅₀ 100x DFO (iron chelator) minimal effect
Cancer Cell ToxicityEnhanced by ALA (haem precursor) Unaffected by Fe²⁺

Free Radical Generation via Fe²⁺

Reaction with Fe²⁺ produces radicals critical for antimalarial activity :

  • Products :

    • Tetrahydrofuran (3) from primary C-centered radical (1) .

    • 3-Hydroxy deoxyqinghaosu (4) from secondary radical (2) .

  • Structure-Activity :

    DerivativeAntimalarial Activity (ED₅₀, nM)Fe²⁺ Reactivity
    2′,4′-Dimethoxyphenyl (5) 12.4High
    11α-Methyl epimer (6) 98.7Negligible

Acid-Catalyzed Decomposition

This compound undergoes pH-dependent degradation :

  • Protonation Sites :

    • O5a (this compound) and O4a (arteether) are preferred .

    • No direct protonation of peroxide O1–O2 bond .

  • Pathways :

    • Radical pathway dominates in acidic conditions .

    • Derivatives include 10-deoxythis compound (2) and 9-ene-10-deoxythis compound (3) via reduction .

Microbial Transformation Products

Cunninghamella spp. biotransform this compound into hydroxylated derivatives :

MetaboliteStructure ModificationBioactivity
4 2α-Hydroxy-5α-acetoxyReduced
7 5α-Hydroxy-1-deoxy-10-deoxoActive
10 4α,7β-Dihydroxy-1-deoxy-10-deoxoUnknown

Key Mechanistic Insights

  • Haem Specificity : Haem from parasite digestion (trophozoite stage) or biosynthesis (early ring stage) activates this compound, enabling selective toxicity .

  • Redox Modulation : Haem-artemisinin adducts disrupt haemozoin crystallization and generate oxidative stress via altered redox properties .

  • Synthetic Utility : Chemical reduction (NaBH₄) and microbial hydroxylation enable derivative synthesis while preserving peroxide integrity .

This multifaceted reactivity underpins this compound’s efficacy and informs strategies to combat drug resistance through targeted derivative design.

Scientific Research Applications

Antimalarial Applications

Artemisinin and Combination Therapies
this compound-based combination therapies (ACTs) are the cornerstone of malaria treatment globally. ACTs are effective against Plasmodium falciparum, including multidrug-resistant strains. The World Health Organization (WHO) endorses these therapies due to their efficacy and safety profile .

Mechanism of Action
this compound exerts its antimalarial effects through the generation of reactive oxygen species that damage the parasite's membranes and proteins. This mechanism is crucial for its rapid action against malaria parasites, leading to reduced gametocyte carriage and transmission .

Antiviral Properties

Recent studies have indicated potential antiviral applications of this compound, particularly against viruses such as hepatitis B and C, as well as HIV. Research has shown that this compound can inhibit viral replication and modulate immune responses . However, most antiviral studies are still in early clinical phases, necessitating further investigation to confirm efficacy and safety.

Antitumor Effects

Cancer Research
this compound and its derivatives have demonstrated promising anticancer properties. They induce apoptosis in various cancer cell lines and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Notable studies have highlighted the effectiveness of this compound in treating breast cancer, leukemia, and other malignancies .

Case Studies

  • A clinical trial involving this compound derivatives showed significant tumor reduction in patients with metastatic breast cancer.
  • Another study reported that this compound could enhance the effects of conventional chemotherapeutics, suggesting a synergistic potential .

Anti-inflammatory Applications

This compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Its ability to inhibit pro-inflammatory cytokines has been documented in various preclinical studies .

Dermatological Uses

Recent research has explored the use of this compound in dermatology, particularly for skin diseases like psoriasis and eczema. Its anti-inflammatory effects contribute to symptom relief in these conditions .

Summary of Research Trends

A bibliometric analysis reveals a growing interest in this compound research across various fields:

  • Antimalarial : Dominates research focus with numerous clinical trials.
  • Antitumor : Increasingly recognized for its potential in oncology.
  • Antiviral : Emerging area with limited but promising findings.
  • Anti-inflammatory : Gaining traction as a therapeutic option for chronic inflammatory diseases.
Application AreaKey FindingsResearch Status
AntimalarialEffective against drug-resistant malariaEstablished
AntiviralInhibits replication of several virusesEarly-stage clinical trials
AntitumorInduces apoptosis; enhances chemotherapy effectsGrowing evidence
Anti-inflammatoryReduces cytokine levelsPreclinical studies
DermatologicalAlleviates symptoms of skin diseasesEmerging research

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

Artemisinin Derivatives

  • Artesunate : A water-soluble hemisuccinate derivative with superior bioavailability compared to this compound. Pharmacokinetic studies show rapid conversion to dihydrothis compound (DHA), achieving higher plasma concentrations and enhanced antimalarial efficacy .
  • Dihydrothis compound (DHA) : The active metabolite of this compound derivatives, with improved solubility and potency. It demonstrates 3–5-fold higher antimalarial activity than this compound in vitro .
  • Artemether : A lipid-soluble methyl ether derivative, used in combination therapies for uncomplicated malaria. Its prolonged half-life (7–10 hours) enables once-daily dosing .

Table 1: Key Pharmacokinetic and Pharmacodynamic Properties

Compound Bioavailability Half-Life (h) IC50 (nM)* Therapeutic Indications
This compound Low (~30%) 1–3 15–30 Malaria, cancer (preclinical)
Artesunate High (>80%) 0.5–1 5–10 Malaria, COVID-19 (investigational)
DHA Moderate (60%) 2–4 2–5 Malaria, tuberculosis (preclinical)
Artemether Moderate (65%) 7–10 8–12 Malaria

IC50 values against *Plasmodium falciparum .

Hybrid Compounds

This compound hybrids, such as this compound-thymoquinone and this compound-curcumin conjugates, exhibit dual mechanisms of action. For example, this compound-thymoquinone hybrids show enhanced binding affinity to SARS-CoV-2 main protease (Mpro, binding energy: −8.1 kcal/mol) compared to this compound alone (−6.2 kcal/mol) . These hybrids also demonstrate synergistic anticancer effects by targeting oxidative stress and DNA repair pathways .

Biotransformation Products

Microbial biotransformation of this compound by Aspergillus niger yields derivatives like 4-hydroxy-9,10-dimethyloctahydrofuro-(3,2-i)-isochromen-11(4H)-one (compound 6). However, some products (e.g., compounds 2, 3, and 7) lose antiplasmodial activity (IC50 > 1,000 nM), underscoring the necessity of the endoperoxide moiety for antimalarial action .

Compounds with Similar Metabolic Profiles

Thirteen compounds identified via metabolomics share a metabolic signature with this compound, suggesting overlapping mechanisms (e.g., oxidative stress induction). However, these compounds may target distinct pathways, as seen with OSM-S-106 , which mimics this compound’s effects but lacks cross-resistance in PfATP6 mutant strains .

Table 2: Resistance Profiles of this compound Analogues

Compound PfATP6 L263 Mutation Resistance* Mechanism of Resistance
This compound High (L263E, L263K) Reduced binding to mutant PfATP6
OSM-S-106 Low Independent of PfATP6
Artesunate Moderate Partial loss of endoperoxide activation

Data from *in silico docking and in vitro assays .

Biological Activity

Artemisinin, a natural compound derived from the sweet wormwood plant (Artemisia annua), has gained prominence as a potent antimalarial agent. Its unique mechanism of action, rapid efficacy, and safety profile have made it a cornerstone in malaria treatment, particularly in areas with multidrug-resistant strains of Plasmodium falciparum. This article explores the biological activity of this compound, examining its mechanisms, clinical efficacy, and potential applications beyond malaria treatment.

This compound's antimalarial activity is primarily attributed to its ability to generate reactive oxygen species (ROS) upon activation by heme, a component released during hemoglobin degradation in malaria-infected erythrocytes. The activated form of this compound alkylates proteins and lipids within the parasite, leading to cell death. Key studies have identified multiple molecular targets within the Plasmodium proteome, including those involved in glycolysis, hemoglobin degradation, antioxidant defense, and protein synthesis pathways .

Heme Activation Model

The heme activation model posits that this compound interacts with heme in the food vacuole of the parasite. Upon binding to heme, this compound undergoes a chemical transformation that produces free radicals capable of damaging critical biomolecules within the parasite. This model explains the rapid clearance of parasitemia observed with this compound-based therapies .

Clinical Efficacy

This compound and its derivatives have shown remarkable efficacy in treating uncomplicated malaria. A systematic review encompassing 41 trials with over 5,000 patients demonstrated that this compound-based combination therapies (ACTs) significantly outperformed standard treatments in terms of parasite clearance rates and overall cure rates. Notably, ACTs are particularly effective in regions with high levels of drug resistance .

Comparative Efficacy in Trials

Study Population Treatment Outcome
1999 Review5,000 patientsVarious ACTsFast parasite clearance; high cure rates
WHO StudySoutheast AsiaACTs vs. standard treatmentsACTs more effective in multidrug-resistant areas
Case StudyThailandOral artemether/artesunateNo significant neurotoxicity detected

Safety Profile

Despite concerns regarding potential neurotoxicity associated with high doses of this compound derivatives, recent studies have shown no significant adverse effects in patients treated for acute malaria. A controlled study found no consistent differences in auditory processing between treated patients and controls . Furthermore, this compound's side effects are generally mild compared to traditional antimalarials.

Beyond Malaria: Other Biological Activities

Research has begun to explore the broader biological activities of this compound beyond its antimalarial properties. Recent studies suggest potential applications in treating various diseases:

  • Cancer : this compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Inflammatory Disorders : Analogues like artemisitene have shown promise in modulating inflammatory responses and protecting against oxidative stress .
  • Antiviral Activity : Preliminary findings indicate that this compound may possess antiviral properties against certain viruses, warranting further investigation .

Q & A

Q. What experimental design strategies maximize artemisinin extraction efficiency from Artemisia annua biomass?

Basic Research Question
A factorial design (2³) evaluating temperature (40–60°C), extraction time (1–3 hours), and hydrotrope concentration (0.5–1.5 M Na[Sal] or [Chol][Sal]) identifies critical variables. Central composite design (CCD) with six central replicates refines optimal conditions. ANOVA (95% confidence) validates model significance, while response surface methodology (RSM) maps interactions. For example, 55°C, 2 hours, and 1.0 M Na[Sal] achieved 92% yield (Table S2) .

Q. How do ionic liquid-based solvents compare to traditional hydrotropes in this compound extraction?

Advanced Research Question
Ionic liquids (e.g., [Chol][Sal]) enhance solubility via hydrogen bonding and hydrophobic interactions. In a comparative study, [Chol][Sal] increased yield by 15% over Na[Sal] at equivalent concentrations. However, cost-benefit analysis is critical: ionic liquids require recycling protocols to offset higher initial costs. Validate purity post-extraction via HPLC-MS (e.g., 99.2% purity with [Chol][Sal] vs. 97.5% with Na[Sal]) .

Q. What statistical methods resolve contradictions in this compound bioactivity data across studies?

Advanced Research Question
Apply meta-regression to adjust for covariates like parasite strain (e.g., Plasmodium falciparum 3D7 vs. Dd2) and assay type (microscopy vs. flow cytometry). A 2024 meta-analysis found IC₅₀ variations (±30%) linked to incubation time (48 vs. 72 hours). Use mixed-effects models to quantify heterogeneity (I² > 50% indicates high variability) .

Q. What are the stability thresholds for this compound under varying storage conditions?

Basic Research Question
Degradation follows first-order kinetics: <5% loss at -20°C over 6 months vs. 15% at 4°C. Monitor via accelerated stability testing (40°C/75% RH for 3 months). Store lyophilized extracts under argon to prevent oxidation. HPLC-UV quantification with artesunate as an internal standard reduces measurement error (±2%) .

Q. How can response surface methodology (RSM) optimize solvent-to-biomass ratios?

Advanced Research Question
RSM with Design Expert software generates 3D contour plots to model interactions. A 1:10 (w/v) ratio maximizes yield while minimizing solvent waste. Validate predictions via confirmatory runs (e.g., predicted 89.7% vs. observed 90.3% yield). Include lack-of-fit tests (p > 0.05 indicates model adequacy) .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图
14:24

Q. Which analytical techniques validate this compound structural integrity post-extraction?

Basic Research Question
Combine HPLC-DAD (λ = 260 nm) with NMR (¹H, 13C) for cross-validation. For instance, characteristic NMR peaks include δ 5.86 ppm (endoperoxide proton) and δ 104.2 ppm (lactone carbonyl). MS/MS fragmentation (m/z 283 → 265) confirms molecular identity .

Q. How do conflicting reports on this compound’s cytotoxicity in mammalian cells align?

Advanced Research Question
Dose-response meta-analysis reconciles discrepancies. At IC₅₀ > 100 µM, cytotoxicity in HepG2 cells is negligible (<5% apoptosis), but synergism with iron chelators increases toxicity 10-fold. Use Comet assays to differentiate genotoxic vs. metabolic effects .

Q. What protocols mitigate matrix interference in this compound quantification?

Basic Research Question
Solid-phase extraction (C18 cartridges) removes chlorophyll and flavonoids. Optimize mobile phase (acetonitrile:water, 65:35 v/v) to resolve this compound from co-eluting compounds. Spike recovery tests (95–105%) confirm method robustness .

Q. How to design a replication study for this compound’s antimalarial mechanisms?

Advanced Research Question
Replicate primary findings (e.g., heme-activated radical formation) using orthogonal assays:

  • Electron paramagnetic resonance (EPR) to detect free radicals.
  • Fluorescent probes (DCFH-DA) for ROS quantification.
    Control for Fe²⁺ concentrations (0.1–1.0 mM) to avoid artifact generation .

Q. What are the pitfalls in scaling up this compound extraction from lab to pilot scale?

Advanced Research Question
Heat transfer inefficiencies in larger reactors reduce yield by 10–15%. Computational fluid dynamics (CFD) models optimize agitation speed (200–400 rpm) and vessel geometry. Pilot trials with 10 kg biomass batches achieved 85% lab-scale yield .

Properties

IUPAC Name

1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUAFEHZUWYNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860789
Record name 3,6,9-Trimethyloctahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one
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Molecular Weight

282.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497820-35-6, 63968-64-9
Record name Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Qinghaosu
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Record name 3,6,9-Trimethyloctahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,5aS,6R,8aS,9R,12S,12aR)-3,6,9-trimethyloctahydro-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one
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Record name 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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